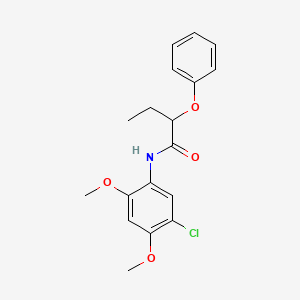![molecular formula C25H25Cl2N3O B4077328 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide
説明
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of phenylacetamide derivatives. It is commonly known by the name 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of cancer cells and the activation of immune cells in autoimmune and inflammatory diseases. By inhibiting BTK activity, this compound blocks the signaling pathway, leading to the suppression of cancer cell growth and the modulation of immune cell activation.
Biochemical and Physiological Effects:
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of cancer cell growth and the modulation of immune cell activation. In preclinical studies, it has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide in lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability, as well as the need for further studies to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the research on N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide. One potential direction is to further investigate its therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its pharmacokinetic properties.
科学的研究の応用
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to have a potent inhibitory effect on B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, where BTK plays a crucial role in the activation of immune cells. Additionally, it has shown promising results in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-21-7-5-19(6-8-21)17-25(31)28-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-20-3-1-2-4-24(20)27/h1-12H,13-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONSAPGYRDEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate](/img/structure/B4077245.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4077275.png)
![methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077282.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077300.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)


![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)